1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine
CAS No.: 1245646-33-6
Cat. No.: VC0113574
Molecular Formula: C14H17F3N2
Molecular Weight: 270.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245646-33-6 |
|---|---|
| Molecular Formula | C14H17F3N2 |
| Molecular Weight | 270.299 |
| IUPAC Name | 1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine |
| Standard InChI | InChI=1S/C14H17F3N2/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2 |
| Standard InChI Key | UXLZUUBJCAEXQU-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3 |
Introduction
Chemical Identity and Basic Properties
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is an organic compound with significant research interest in medicinal chemistry. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and pharmaceutical applications.
The basic identifying information for this compound includes:
Table 1: Basic Chemical Information
| Parameter | Value |
|---|---|
| CAS Number | 1245646-33-6 |
| Molecular Formula | C14H17F3N2 |
| Molecular Weight | 270.299 g/mol |
| IUPAC Name | 1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine |
| SMILES Notation | C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3 |
| Standard InChIKey | UXLZUUBJCAEXQU-UHFFFAOYSA-N |
The compound features a trifluoromethyl group attached to a phenyl ring, which is connected to a cyclopropyl moiety that links to a piperazine ring. This structural arrangement contributes to its unique physicochemical properties and potential biological activity profiles.
Structural Characteristics and Functional Groups
The molecular structure of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine incorporates several key functional groups that define its chemical behavior and potential applications.
Trifluoromethyl Group
The trifluoromethyl (-CF3) group at the ortho position of the phenyl ring is a key structural feature that significantly influences the compound's properties. This group is known to:
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Increase lipophilicity, enhancing membrane permeability
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Impart metabolic stability by resisting enzymatic degradation
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Alter the electronic properties of the aromatic ring
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Potentially enhance binding affinity to biological targets
The presence of fluorine atoms creates a strongly electron-withdrawing effect that influences the electronic distribution throughout the molecule.
Cyclopropyl Moiety
The cyclopropyl ring serves as a bridging group between the phenyl ring and the piperazine component. This three-membered ring contributes several important characteristics:
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Ring strain that can influence reactivity patterns
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Conformational rigidity that may facilitate specific molecular interactions
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Potential metabolic stability compared to linear alkyl chains
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Spatial orientation that positions the piperazine ring in a specific geometry relative to the aromatic portion
Piperazine Ring
The piperazine heterocycle is a six-membered ring containing two nitrogen atoms in positions 1 and 4. This structural feature:
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Contains a secondary amine group that can participate in hydrogen bonding
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Offers a basic site for protonation or further derivatization
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Provides potential binding sites for biological targets
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Can influence the compound's solubility and pharmacokinetic properties
Spectral Analysis and Structural Characterization
Spectroscopic Identification
The structural confirmation of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine typically relies on multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum would likely show characteristic signals for:
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Aromatic protons of the phenyl ring (approximately 7.0-8.0 ppm)
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Cyclopropyl ring protons (typically 0.5-1.5 ppm)
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Piperazine ring protons (approximately 2.5-3.5 ppm)
The 19F NMR would show signals for the trifluoromethyl group, typically as a singlet due to the three equivalent fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for:
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C-F stretching vibrations (1000-1400 cm-1)
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C-N stretching from the piperazine ring
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Aromatic C=C stretching vibrations
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C-H stretching vibrations from the cyclopropyl and piperazine rings
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of 270.299 g/mol and potentially show fragmentation patterns characteristic of the trifluoromethyl group, cyclopropyl ring cleavage, and piperazine ring fragments.
Comparisons with Related Compounds
Hydrochloride Salt Form
The hydrochloride salt of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine has distinct properties from the free base form:
Table 2: Comparison between Free Base and Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C14H17F3N2 | C14H18ClF3N2 |
| Molecular Weight | 270.299 g/mol | Approximately 306.75 g/mol |
| Solubility | Generally more soluble in organic solvents | Generally more soluble in water |
| Stability | May be less stable in some conditions | Often more stable for storage and handling |
| Crystallinity | Variable | Often more crystalline |
The hydrochloride salt form is frequently preferred in pharmaceutical development due to its improved stability, solubility properties, and often enhanced bioavailability.
Other Piperazine Derivatives
When compared to other piperazine derivatives, such as 1-(cyclopropylmethyl)piperazine (CAS: 57184-25-5), several differences can be observed:
Table 3: Comparison with Related Piperazine Compound
| Property | 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine | 1-(Cyclopropylmethyl)piperazine |
|---|---|---|
| Molecular Weight | 270.299 g/mol | 140.23 g/mol |
| Molecular Formula | C14H17F3N2 | C8H16N2 |
| Structure | Contains aromatic ring with CF3 group | Simpler aliphatic structure |
| Physical State | Not specified in sources | Liquid at room temperature |
| Density | Not specified in sources | 0.943 g/mL at 25°C |
| pKa | Not specified in sources | 9.25±0.10 (Predicted) |
The additional aromatic ring and trifluoromethyl group in 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine likely confer different pharmacokinetic and pharmacodynamic properties compared to simpler piperazine derivatives .
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